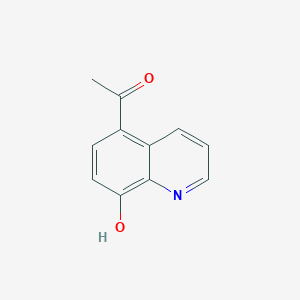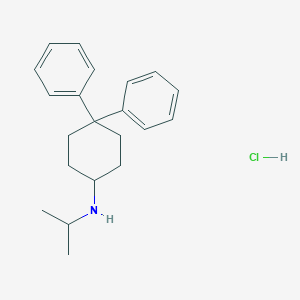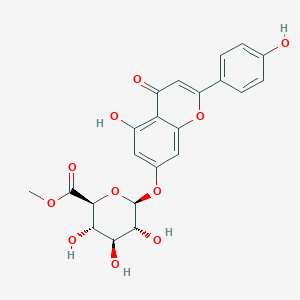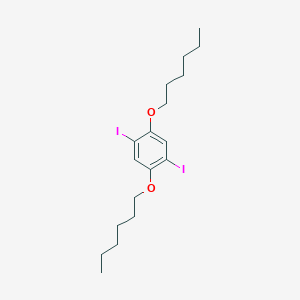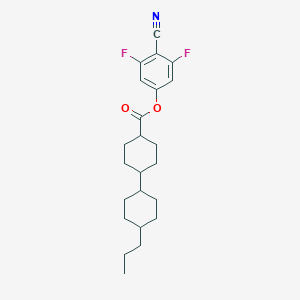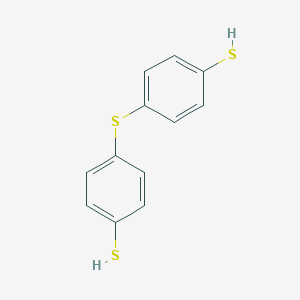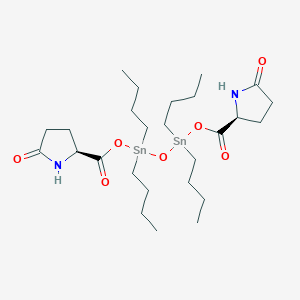
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide, also known as DBTC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a tin-based organometallic compound that has been synthesized through various methods. The purpose of
科学研究应用
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been studied for its potential applications in various fields of science, including catalysis, materials science, and biomedical research. In the field of catalysis, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In materials science, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been used as a precursor for the synthesis of tin oxide nanoparticles, which have potential applications in gas sensing and photocatalysis. In biomedical research, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been studied for its potential anticancer and antitumor properties.
作用机制
The mechanism of action of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide is not fully understood. However, studies have suggested that Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to have a low toxicity profile in vitro and in vivo. However, studies have suggested that Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide may have potential toxic effects on the liver and kidneys at high doses. Additionally, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to have potential mutagenic and teratogenic effects in animal studies.
实验室实验的优点和局限性
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several limitations, including its potential toxicity at high doses and its limited solubility in water.
未来方向
There are several future directions for research on Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide and its potential applications in cancer therapy. Finally, studies are needed to evaluate the potential toxic effects of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide in humans and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide is a tin-based organometallic compound that has been widely studied for its potential applications in various fields of science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide have been discussed in this paper. While Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several advantages for use in lab experiments, further studies are needed to fully understand its potential applications and to evaluate its safety profile.
合成方法
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide can be synthesized through various methods, including the reaction of tin (IV) oxide with pyrrolidone-5-carboxylic acid and n-butanol. The reaction is carried out in the presence of a catalyst under reflux conditions. The resulting compound is then purified through recrystallization.
属性
CAS 编号 |
149849-42-3 |
|---|---|
产品名称 |
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide |
分子式 |
C26H48N2O7Sn2 |
分子量 |
738.1 g/mol |
IUPAC 名称 |
[dibutyl-[dibutyl-[(2S)-5-oxopyrrolidine-2-carbonyl]oxystannyl]oxystannyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.4C4H9.O.2Sn/c2*7-4-2-1-3(6-4)5(8)9;4*1-3-4-2;;;/h2*3H,1-2H2,(H,6,7)(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/t2*3-;;;;;;;/m00......./s1 |
InChI 键 |
IYBNKMSDYKQCRP-LBRSNSIMSA-L |
手性 SMILES |
CCCC[Sn](CCCC)(OC(=O)[C@@H]1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)[C@@H]2CCC(=O)N2 |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)C2CCC(=O)N2 |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)C1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)C2CCC(=O)N2 |
同义词 |
BBPCTO bis(di-n-butyl-2-pyrrolidone-5-carboxylato)tin oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



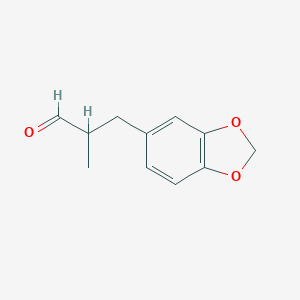
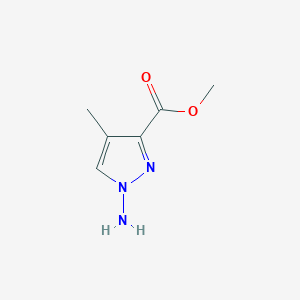
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)
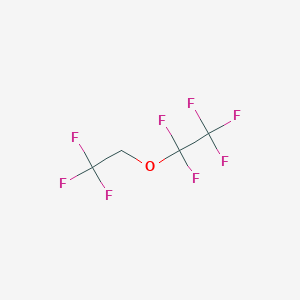
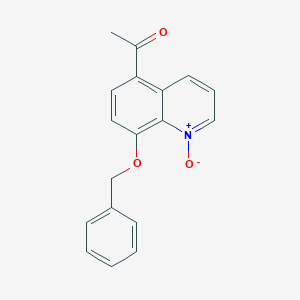
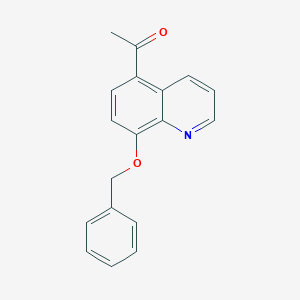
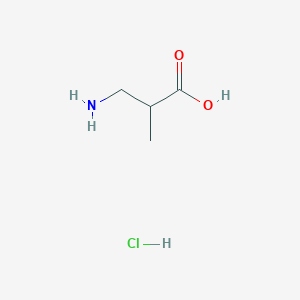
![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)
